Cas no 149751-81-5 (Urs-11-en-28-oic acid,13-hydroxy-3-[[(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]oxy]-, g-lactone, (3b)- (9CI))
149751-81-5 structure
Product Name:Urs-11-en-28-oic acid,13-hydroxy-3-[[(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]oxy]-, g-lactone, (3b)- (9CI)
Numero CAS:149751-81-5
MF:C40H54O6
MW:630.853172779083
CID:221384
PubChem ID:155885862
Update Time:2025-04-19
Urs-11-en-28-oic acid,13-hydroxy-3-[[(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]oxy]-, g-lactone, (3b)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Urs-11-en-28-oic acid,13-hydroxy-3-[[(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]oxy]-, g-lactone, (3b)- (9CI)
- Tereticornate A
- Urs-11-en-28-oic acid,13-hydroxy-3-[[(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]oxy]-...
- 2H,5H-14a,4a-(Epoxymethano)picene, urs-11-en-28-oic acid deriv.
- Urs-11-en-28-oicacid, 13-hydroxy-3-[[3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]oxy]-, g-lactone, [3b(E)]-
- [ "" ]
- 149751-81-5
- AKOS040762417
- TERETICORNATE-A
- [(1S,4S,5R,13S,17S)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
-
- Inchi: 1S/C40H54O6/c1-24-13-19-39-22-21-38(7)37(6)18-14-29-35(3,4)31(45-32(42)12-10-26-9-11-27(41)28(23-26)44-8)16-17-36(29,5)30(37)15-20-40(38,46-34(39)43)33(39)25(24)2/h9-12,15,20,23-25,29-31,33,41H,13-14,16-19,21-22H2,1-8H3
- Chiave InChI: IOGXUTZMCFOAOS-UHFFFAOYSA-N
- Sorrisi: COC1C(O)=CC=C(C=CC(OC2C(C)(C)C3CCC4(C5(C6(C7C(CC5)(CCC(C7C)C)C(=O)O6)C=CC4C3(C)CC2)C)C)=O)C=1
Proprietà calcolate
- Massa esatta: 630.39200
- Massa monoisotopica: 630.39203944g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 46
- Conta legami ruotabili: 5
- Complessità: 1320
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 11
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 1
- XLogP3: 9.4
- Superficie polare topologica: 82.1Ų
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.2±0.1 g/cm3
- Punto di ebollizione: 715.5±60.0 °C at 760 mmHg
- Punto di infiammabilità: 213.9±26.4 °C
- PSA: 82.06000
- LogP: 8.51870
- Pressione di vapore: 0.0±2.4 mmHg at 25°C
Urs-11-en-28-oic acid,13-hydroxy-3-[[(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]oxy]-, g-lactone, (3b)- (9CI) Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
Urs-11-en-28-oic acid,13-hydroxy-3-[[(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]oxy]-, g-lactone, (3b)- (9CI) Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5127-1 mg |
Tereticornate A |
149751-81-5 | 1mg |
¥2835.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T33270-5mg |
Tereticornate A |
149751-81-5 | ,HPLC≥98% | 5mg |
¥6880.0 | 2023-09-06 | |
| TargetMol Chemicals | TN5127-5mg |
Tereticornate A |
149751-81-5 | 5mg |
¥ 4890 | 2024-07-19 | ||
| TargetMol Chemicals | TN5127-5 mg |
Tereticornate A |
149751-81-5 | 98% | 5mg |
¥ 4,890 | 2023-07-10 | |
| TargetMol Chemicals | TN5127-1 mL * 10 mM (in DMSO) |
Tereticornate A |
149751-81-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 7430 | 2023-09-15 | |
| A2B Chem LLC | AA74963-5mg |
Urs-11-en-28-oic acid, 13-hydroxy-3-[[(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]oxy]-, γ-lactone, (3β)- (9CI) |
149751-81-5 | 98.0% | 5mg |
$869.00 | 2024-04-20 | |
| TargetMol Chemicals | TN5127-1 ml * 10 mm |
Tereticornate A |
149751-81-5 | 1 ml * 10 mm |
¥ 7430 | 2024-07-19 |
Urs-11-en-28-oic acid,13-hydroxy-3-[[(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]oxy]-, g-lactone, (3b)- (9CI) Letteratura correlata
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
149751-81-5 (Urs-11-en-28-oic acid,13-hydroxy-3-[[(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]oxy]-, g-lactone, (3b)- (9CI)) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso